molecular formula C18H29NaO2 B163251 Sodium linolenate CAS No. 822-18-4

Sodium linolenate

Cat. No. B163251
CAS RN: 822-18-4
M. Wt: 300.4 g/mol
InChI Key: UNZSHUCNBUBSGW-IFNWOZJISA-M
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Description

Sodium linolenate is a chemical compound with the molecular formula C18H29NaO2 . It is also known by other names such as (9Z,12Z,15Z)-9,12,15-Octadécatriénoate de sodium . It is often found in vegetable oils .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C18H29NaO2 . It has an average mass of 300.411 Da and a monoisotopic mass of 300.206512 Da .


Chemical Reactions Analysis

This compound has been used as a nucleating agent in the creation of polybutylene adipate-co-terephthalate (PBAT) and calcium carbonate (CaCO3) composites . It improves the crystallization behavior of the material during melting extrusion processing .

Scientific Research Applications

1. Impact on Urinary Excretion and Blood Pressure

Increased dietary linoleic acid, including sodium linolenate, has been associated with reduced blood pressure. A study by Dreisbach et al. (2008) found that the excretion of urinary linoleate metabolites increased significantly during salt loading, which may assist in the excretion of the sodium load. This suggests a role for this compound in managing blood pressure and fluid balance.

2. Antioxidant and Anti-inflammatory Effects

This compound exhibits antioxidant and anti-inflammatory properties. Saha and Ghosh (2011) demonstrated that oils containing conjugated linolenic acid isomers, such as this compound, effectively protected against oxidative stress-induced tissue lipid peroxidation and inflammation in rats.

3. Neuroprotective Properties

Polyunsaturated fatty acids like linolenic acid have potential therapeutic value for cerebral pathologies. Lauritzen et al. (2000) reported that linolenic acid prevents neuronal death in an animal model of transient global ischemia and protects against seizures and hippocampal lesions, suggesting its neuroprotective capabilities.

4. Remediation of Contaminated Soils

In environmental science, this compound has been evaluated for its effectiveness in soil remediation. Wang et al. (2020) found that sodium linoleate was effective in lowering polycyclic aromatic hydrocarbons in contaminated soil, indicating its potential application in environmental cleanup.

5. Hypolipidemic and Hypocholesterolemic Activities

Conjugated linolenic acid isomers, like this compound, have shown hypolipidemic and hypocholesterolemic activities. Saha et al. (2012) reported that these isomers normalized cholesterol and triglyceride levels in plasma, suggesting potential benefits for cardiovascular health.

Future Directions

Sodium linolenate has shown promise in enhancing the performance of composites, suggesting potential development of advanced materials for a wide range of applications in plastic packaging and plastic bags .

Biochemical Analysis

Biochemical Properties

Sodium linolenate participates in various biochemical reactions. It serves as a precursor to arachidonic acid (AA), necessary for synthesizing prostaglandins and other eicosanoids . These compounds possess both anti-inflammatory and anti-proliferative properties . This compound can also interact with proteins and enzymes, influencing their function and activity .

Cellular Effects

This compound can influence various types of cells and cellular processes. For instance, it has been shown to protect against inflammation in certain cell types . It can also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, influencing their function and activity . It can also affect enzyme activity, either inhibiting or activating certain enzymes . Changes in gene expression can also occur as a result of this compound’s actions .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been used to improve the crystallization behavior of materials during melting extrusion processing . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It serves as a precursor to arachidonic acid, which is involved in the synthesis of prostaglandins and other eicosanoids . It can also interact with various enzymes and cofactors within these pathways .

Transport and Distribution

It is known that this compound can influence the properties of certain materials, suggesting that it may interact with transporters or binding proteins .

properties

IUPAC Name

sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZSHUCNBUBSGW-IFNWOZJISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

822-18-4
Record name Sodium linolenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM LINOLENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does sodium linolenate interact with biological systems, and what are the downstream effects?

A: this compound exhibits diverse biological interactions. In fish muscle, it demonstrates differential reactivity with proteins depending on lipid content, suggesting a competitive interaction between lipids and proteins for binding with this compound []. This interaction can influence protein stability, potentially impacting the texture and quality of fish during frozen storage []. Additionally, this compound exhibits potent bactericidal and hemolytic properties, particularly against pneumococci []. This activity is attributed to its interaction with proteins and potential disruption of lipid membranes, highlighting its antimicrobial properties []. In the brain, this compound can induce edema in cortical slices [], suggesting potential implications in neurological conditions. Furthermore, insects like caterpillars utilize this compound in the biosynthesis of fatty acid-amino acid conjugates (FACs), which act as elicitors of plant volatile emissions [, ]. This complex interaction with insect and plant biology underscores the ecological significance of this compound.

Q2: Can you describe the structural characteristics of this compound, including its molecular formula, weight, and spectroscopic data?

A2: While the provided abstracts don't delve into the specific spectroscopic data of this compound, we can still provide some key structural information.

    Q3: How does the presence of this compound affect styrene polymerization?

    A: this compound acts as a surfactant in the polymerization of styrene, influencing both the reaction rate and the properties of the resulting polystyrene []. Notably, its presence allows styrene polymerization to occur in aqueous solutions without traditional radical initiators, leading to stable emulsions of polystyrene with high molecular weights []. This effect is particularly pronounced with this compound compared to saturated fatty acid salts or those with trans double bonds, suggesting the importance of the cis double bond configuration for its activity in this context [].

    Q4: How is this compound metabolized by insects, and what are the implications for plant-insect interactions?

    A: Insects, particularly caterpillars, possess a unique metabolic pathway that utilizes this compound and glutamine to synthesize fatty acid-amino acid conjugates (FACs) [, ]. Microsomal enzymes in the insect midgut catalyze this process, showcasing variations in kinetics and substrate affinity across different insect species [, ]. These FACs, secreted in the caterpillar's oral secretions, act as elicitors, triggering defense mechanisms in plants by inducing the release of volatile organic compounds [, ]. This complex interplay between insect metabolism and plant defense highlights the ecological significance of this compound in mediating plant-insect interactions.

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